(R)-Etomoxir Sodium Salt Hydrate vs. (S)-Etomoxir: Stereospecific CPT1 Inhibition as a Procurement Gate
The (R)-enantiomer of etomoxir is the exclusively active CPT1 inhibitor; the (S)-enantiomer does not inhibit CPT1 at any tested concentration . In rat hepatocytes, (R)-etomoxir inhibits fatty acid oxidation with an IC50 of approximately 2,000 nM, whereas the (S)-enantiomer shows no CPT1-dependent FAO inhibition and instead inhibits fatty acid and cholesterol synthesis to an extent comparable to the (R)-enantiomer, indicating an off-target metabolic effect that is CPT1-independent [1]. Procurement of racemic material therefore introduces a confounding variable: 50% of the administered mass contributes non-CPT1 metabolic effects without providing the target engagement sought by the investigator.
| Evidence Dimension | CPT1-mediated fatty acid oxidation inhibition |
|---|---|
| Target Compound Data | IC50 ~2,000 nM (rat hepatocytes) |
| Comparator Or Baseline | (S)-Etomoxir: no CPT1 inhibition; inhibits fatty acid/cholesterol synthesis comparably to (R)-enantiomer |
| Quantified Difference | Qualitative absence of CPT1 inhibition by (S)-enantiomer vs. measurable IC50 for (R)-enantiomer; CPT1-inactive (S)-form retains off-target metabolic activity |
| Conditions | Rat hepatocyte FAO assay; Guide to Pharmacology curated data |
Why This Matters
For any study designed to interrogate CPT1 biology, purchasing the racemate or the incorrect enantiomer invalidates target engagement and introduces uninterpretable metabolic confounding, wasting experimental resources.
- [1] IUPHAR/BPS Guide to Pharmacology. etomoxir ligand page. Bioactivity Comments. View Source
